molecular formula C12H12ClN3O B092068 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone CAS No. 3707-98-0

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

Cat. No. B092068
CAS RN: 3707-98-0
M. Wt: 249.69 g/mol
InChI Key: HMJHBWNOBINIKP-UHFFFAOYSA-N
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Description

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. The compound has been studied for various pharmacological properties, including its potential as a cardiotonic agent and its degradation by bacteria when used as a sole carbon source .

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those with substituted amino groups, has been explored to evaluate their inotropic activity and cardiohemodynamic effects. Compounds with potent positive inotropic activity, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, have been synthesized and shown to have significant effects compared to standard drugs like amrinone . Additionally, new derivatives with anticancer, antiangiogenic, and antioxidant properties have been synthesized and characterized, indicating the versatility of the pyridazinone scaffold .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been analyzed using X-ray diffraction. Studies have revealed that molecules like 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone can form dimers through hydrogen bonds and can also form inclusion compounds with water .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives with various reagents has been investigated. For instance, the reaction of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with Vilsmeier reagent has been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. A mechanism for these reactions has been proposed .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives have been examined through chromatographic techniques. Methods for the separation and quantitative determination of technical pyridazinone and its isomers have been developed using thin-layer and column chromatography . Additionally, gas chromatography has been used to determine the content of pyrazon in technical products, highlighting the presence of impurities that are significant from a toxicological perspective .

Scientific Research Applications

  • Synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

  • Synthesis and anti-oxidant activity of coumarinyl chalcones

  • Synthesis, characterization, and theoretical investigation of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl as potential SARS-CoV-2 agent

  • Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes

    • Application: This study is devoted to the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. These complexes have a wide range of biological applications such as anticancer, antibacterial, antivirus, and antifungal .
    • Method: The ligand was synthesized by the condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic medium. Metal complexes of the ligand with different transition metal ions were accumulated in alcoholic media and characterized by spectroscopic methods .
    • Results: Anticancer tests of selected complexes demonstrate moderate in vitro activity of Cu (II) complex against HeLa cell line .
  • Synthesis and anti-oxidant activity of coumarinyl chalcones

    • Application: Two new series of coumarin–chalcone hybrid molecules were synthesized for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
    • Method: The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
    • Results: Compounds exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
  • Therapeutic importance of synthetic thiophene

    • Application: Thiophene is considered to be a structural alert with formula , and it has been discovered as a contaminant in benzene .
  • Synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

    • Application: This compound is used for nonlinear optics and optical limiting applications .
    • Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
    • Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

    • Application: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
  • Synthesis, characterization, and theoretical investigation of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl as potential SARS-CoV-2 agent

    • Application: This compound is being investigated for its potential as a SARS-CoV-2 agent .
    • Method: The compound was synthesized and characterized, but the specific methods are not detailed in the search results .
    • Results: The results of this investigation are not detailed in the search results .

properties

IUPAC Name

4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJHBWNOBINIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074553
Record name 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

CAS RN

3707-98-0
Record name 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
RM Leech, CA Walton, NR Baker - Planta, 1985 - Springer
Chloroplast ultrastructural and photochemical features were examined in 6-d-old barley (Hordeum vulgare L. cv. Sundance) plants which had developed in the presence of 4-chloro-5-(…
Number of citations: 36 link.springer.com
RM Mannan, S Bose - Journal of Biosciences, 1986 - Springer
When wheat seedlings were grown in the presence of 62.5-500μM 4 chloro-5-dimethylamino-2-phenyl-3(2H) pyridazinone, an inhibitor of photosystem II electron transport, there was a …
Number of citations: 2 link.springer.com
K Samuel, S Bose - Journal of Biosciences, 1987 - Springer
The unicellular green algaChlorella protothecoides was grown in the presence of various concentrations (30–300 µM) of the herbicide SANDOZ 9785 (4-chloro-5-(dimethylamino)-2-…
Number of citations: 7 link.springer.com
M Abida, T Alam, M Asif - South Asian Res. J. Pharm. Sci, 2019 - sarpublication.com
Pyridazine and pyridazinone derivatives compounds are biologically important compounds. Pyridazinone has carbonyl group on third carbon on pyridazine ring. Pyridazine and …
Number of citations: 3 sarpublication.com
DG Bullock - 1981 - repository.arizona.edu
Soybean (Glycine max (L.) Merrill) cultivars A78-3002, A78-3137 and A78-3035 were planted in the field on July 7 and August 5, 1980. Each cultivar was sprayed with 0, 0.28, 0.56, or …
Number of citations: 0 repository.arizona.edu
RM Mannan, S Bose - Plant physiology, 1986 - academic.oup.com
When Triticum vulgare cv HD 2189 seedlings were grown in the presence of 125 micromolar BASF 13.338 (4-chloro-5-dimethylamino-2-phenyl-3(2H)pyridazinone), the rate of electron …
Number of citations: 9 academic.oup.com
K SAMUEL, S BOSE - Current Science, 1988 - JSTOR
The effect of SAN 9785 [4-chloro-5-dimethylamino-2-phenyl-3-(2H) pyridazinone] on mitotic division was examined using onion root tips. When onion root bulbs were placed in the …
Number of citations: 2 www.jstor.org
KO Widell, C Sundqvist, HI Virgin - Weed Science, 1985 - cambridge.org
Dark germination of light-requiring lettuce seeds (Lactuca sativa L. ‘Grand Rapids’) was stimulated by SAN 9789 [4-chloro-5-(methylamino-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone] …
Number of citations: 8 www.cambridge.org
RM Mannan, S Bose - Indian journal of biochemistry & …, 1985 - pubmed.ncbi.nlm.nih.gov
Inhibition of photosynthetic electron transport in wheat chloroplast thylakoids by the herbicide BASF 13.338 (4-chloro-5-dimethylamino-2-phenyl-3(2H) pyridazinone) Inhibition …
Number of citations: 11 pubmed.ncbi.nlm.nih.gov
AI De La Roche - Plant physiology, 1979 - academic.oup.com
Seedlings of winter wheat (Triticum aestivum L. cv. Kharkov) were acclimated at 2 C in the dark in the presence of two inhibitors of linolenic acid synthesis, 4-chloro-5(dimethylamino)-2-…
Number of citations: 120 academic.oup.com

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